Cas no 1008052-21-8 (2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid)

2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid is a sulfonamide derivative with a phenylpropanoic acid backbone, exhibiting potential as an intermediate in pharmaceutical synthesis. Its structural features, including the 2-methylphenoxy and benzenesulfonamido groups, suggest utility in modulating biological activity, particularly in targeting enzyme inhibition or receptor interactions. The compound's aromatic and sulfonamide functionalities may enhance binding affinity and selectivity, making it valuable for medicinal chemistry research. Its carboxylic acid moiety further allows for derivatization, enabling the development of prodrugs or conjugates. This compound is suited for applications requiring precise molecular modifications in drug discovery and biochemical studies.
2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid structure
1008052-21-8 structure
Product name:2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid
CAS No:1008052-21-8
MF:C22H21NO5S
MW:411.470844984055
MDL:MFCD03619074
CID:3148222
PubChem ID:3293559

2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • ((4-(o-tolyloxy)phenyl)sulfonyl)phenylalanine
    • N-([4-(2-METHYLPHENOXY)PHENYL]SULFONYL)PHENYLALANINE
    • PHENYLALANINE, N-[[4-(2-METHYLPHENOXY)PHENYL]SULFONYL]-
    • 3-Phenyl-2-(4-o-tolyloxy-benzenesulfonylamino)-propionic acid
    • 2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid
    • EN300-235696
    • 1008052-21-8
    • AKOS000805735
    • CHEMBL5305210
    • F1408-0236
    • 2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid
    • AKOS016055250
    • STL230913
    • MDL: MFCD03619074
    • Inchi: InChI=1S/C22H21NO5S/c1-16-7-5-6-10-21(16)28-18-11-13-19(14-12-18)29(26,27)23-20(22(24)25)15-17-8-3-2-4-9-17/h2-14,20,23H,15H2,1H3,(H,24,25)
    • InChI Key: KRUVZJXWRXSMFO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 411.114044g/mol
  • Monoisotopic Mass: 411.114044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 411.5g/mol
  • XLogP3: 4.4
  • Topological Polar Surface Area: 101Ų

2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-235696-0.05g
1008052-21-8 95%
0.05g
$612.0 2024-06-19
Life Chemicals
F1408-0236-0.5g
2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid
1008052-21-8 95%
0.5g
$376.0 2023-09-07
Life Chemicals
F1408-0236-5g
2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid
1008052-21-8 95%
5g
$2001.0 2023-09-07
Enamine
EN300-235696-0.1g
1008052-21-8 95%
0.1g
$640.0 2024-06-19
Enamine
EN300-235696-0.5g
1008052-21-8 95%
0.5g
$699.0 2024-06-19
Enamine
EN300-235696-10g
1008052-21-8
10g
$3131.0 2023-09-15
Enamine
EN300-235696-5g
1008052-21-8
5g
$2110.0 2023-09-15
A2B Chem LLC
AV79629-5mg
((4-(o-tolyloxy)phenyl)sulfonyl)phenylalanine
1008052-21-8 95%
5mg
$272.00 2024-04-20
Enamine
EN300-235696-1g
1008052-21-8
1g
$728.0 2023-09-15
A2B Chem LLC
AV79629-10mg
((4-(o-tolyloxy)phenyl)sulfonyl)phenylalanine
1008052-21-8 95%
10mg
$291.00 2024-04-20

Additional information on 2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid

Comprehensive Overview of 2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid (CAS No. 1008052-21-8)

2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid (CAS No. 1008052-21-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This sulfonamide derivative combines a phenylpropanoic acid backbone with a 2-methylphenoxybenzenesulfonamide moiety, making it a subject of interest for drug discovery and metabolic studies. Its molecular formula and intricate architecture suggest utility in targeting specific enzymatic pathways, particularly those related to inflammation and cellular signaling.

The compound's nomenclature reflects its complex structure: the 2-methylphenoxy group attached to a benzenesulfonamide core, further linked to a 3-phenylpropanoic acid chain. Researchers often explore such sulfonamide-based compounds for their bioactivity, as evidenced by recent publications on similar molecules in journals focusing on medicinal chemistry. With growing interest in small-molecule therapeutics, CAS No. 1008052-21-8 is frequently discussed in contexts like structure-activity relationship (SAR) optimization and drug-likeness evaluation.

In the era of AI-driven drug design, this compound exemplifies how computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models can predict interactions with biological targets. Searches for "sulfonamide derivatives in drug discovery" or "CAS 1008052-21-8 applications" have surged, reflecting its relevance in precision medicine and targeted therapy development. Its carboxylic acid functionality also suggests potential as a prodrug candidate, a hot topic in pharmacokinetic research.

From a synthetic chemistry perspective, the preparation of 2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid involves multi-step organic reactions, including sulfonylation and ester hydrolysis. Laboratories optimizing such protocols often highlight challenges like regioselectivity and yield improvement—key terms searched by synthetic chemists. The compound's chiral center at the propanoic acid moiety further invites studies on enantioselective synthesis, aligning with the pharmaceutical industry's demand for optically pure intermediates.

Environmental and green chemistry considerations are increasingly applied to compounds like CAS No. 1008052-21-8, with researchers investigating biodegradation pathways and eco-friendly synthesis methods. This aligns with global trends toward sustainable pharmaceuticals, a frequently searched topic in academic and industrial circles. Analytical characterization via HPLC-MS and NMR spectroscopy remains crucial for quality control, as reflected in technical forums discussing this compound's purity standards.

While not classified as hazardous, proper handling of 2-[4-(2-methylphenoxy)benzenesulfonamido]-3-phenylpropanoic acid requires standard laboratory precautions. Its thermal stability and solubility profile (often in polar aprotic solvents) are practical concerns for researchers, generating search queries like "solubility of sulfonamide derivatives." The compound's logP value and other physicochemical properties are critical parameters for those exploring its ADME (absorption, distribution, metabolism, excretion) characteristics.

In conclusion, CAS No. 1008052-21-8 represents a compelling case study in modern pharmacochemical research. Its structural features bridge multiple disciplines—from computational chemistry to formulation science—making it a recurring subject in patent literature and grant-funded projects. As the scientific community prioritizes molecular diversity for therapeutic innovation, this compound's trajectory will likely intersect with emerging fields like fragment-based drug design and chemical biology.

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